2-(4-Bromophenyl)-1,3-dioxolane
Overview
Description
Synthesis Analysis
The synthesis of 2-(4-Bromophenyl)-1,3-dioxolane derivatives involves multi-step reactions starting from basic raw materials like tartaric acid, benzaldehyde, and dimethyl-L-tartrate, employing processes such as benzaldehyde condensation, AlLiH4 reduction, sulfonylation, bromation by LiBr, and advanced esterification (Sun Xiao-qiang, 2009), (J. Irurre, C. Alonso‐Alija, J. Piniella†, A. Alvarez-Larena, 1992).
Molecular Structure Analysis
The molecular structure of these compounds reveals specific conformational features such as preferred conformations with OH⋯Ph interactions, envelope conformations of the dioxolane rings, and the orientation of bromophenyl rings at distinct dihedral angles, contributing to their chemical behavior and reactivity (Hua-quan Liu et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving 2-(4-Bromophenyl)-1,3-dioxolane derivatives include bromination, dehydrobromination, and formolysis, leading to the formation of various structurally complex and functionally diverse compounds. These reactions are characterized by high yields and the formation of compounds with significant chemical and biological properties (R. Carlson et al., 2011).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, crystallinity, and solubility, are crucial for their application in different chemical synthesis processes. Detailed characterization through techniques like X-ray crystallography provides insights into their structural dimensions, confirming their composition and purity (Song Jun-song, 2010).
Chemical Properties Analysis
The chemical properties of 2-(4-Bromophenyl)-1,3-dioxolane derivatives, including reactivity, stability, and interaction with various reagents, are determined by their functional groups and molecular structure. Studies have shown that these compounds can undergo a range of chemical reactions, offering valuable insights for developing new synthetic routes and applications (R. Petroski, 2002).
Scientific Research Applications
Synthesis of Nitrogen-Containing Compounds : Albright and Lieberman (1994) demonstrated that 2-(2-bromophenyl)-2-methyl-1,1-dioxolane reacts with various lithium amides to produce N-(alkyl)-3-(2-methyl-1,3-dioxolan-2-yl)benzenamines, useful in synthesizing nitrogen-containing compounds (Albright & Lieberman, 1994).
Development of Fluorescent Compounds : García-Hernández and Gabbaï (2009) reported the synthesis of fluorescent imines using 2-(2-bromophenyl)-dioxolane. These compounds exhibit green fluorescence, suggesting potential applications in materials science (García-Hernández & Gabbaï, 2009).
Preparation of Methyl Vinyl Ketone Equivalents : Petroski (2002) described the preparation of 2-methyl-1,3-dioxolane-2-ethanol and 2-(2-bromoethyl)-2-methyl-1,3-dioxolane from 4-hydroxy-2-butanone, indicating their usefulness as methyl vinyl ketone equivalents in various chemical syntheses (Petroski, 2002).
Crystallographic Studies : Liu et al. (2009) conducted a crystallographic study of (4S,5S)-2-(2-bromophenyl)-1,3-dioxolane-4,5-dicarboxamide, providing insights into the molecular structure and potential applications in designing molecular frameworks (Liu et al., 2009).
Applications in Suzuki Cross-Coupling Reactions : Bei et al. (1999) explored the use of derivatives of 2-(2-bromophenyl)-1,3-dioxolane in palladium-catalyzed Suzuki cross-coupling reactions, demonstrating their effectiveness in synthesizing biaryl compounds (Bei et al., 1999).
Safety And Hazards
This would involve a discussion of any known safety hazards associated with the compound, as well as appropriate handling and disposal procedures.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies into the compound’s properties or mechanism of action.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less well-known compound, some or all of this information may not be available. If you have a specific compound in mind, I would recommend consulting the primary scientific literature or a trusted database for the most accurate and up-to-date information.
properties
IUPAC Name |
2-(4-bromophenyl)-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIMHOWVWWHLDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378741 | |
Record name | 2-(4-bromophenyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-1,3-dioxolane | |
CAS RN |
10602-01-4 | |
Record name | 2-(4-bromophenyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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